3,6-Diamino-2-methylpyrimidin-4(3H)-one
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Overview
Description
3,6-Diamino-2-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. This compound is characterized by the presence of two amino groups at positions 3 and 6, a methyl group at position 2, and a keto group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-methylpyrimidin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between guanidine and ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-2-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3,6-Diamino-2-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in nucleic acid analogs.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The compound’s structure allows it to bind to active sites of enzymes or interact with nucleic acid bases, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Lacks the methyl group at position 2.
2-Methyl-4,6-diaminopyrimidine: Similar structure but different substitution pattern.
4-Amino-2-methylpyrimidine: Lacks one amino group compared to 3,6-Diamino-2-methylpyrimidin-4(3H)-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two amino groups and a methyl group in specific positions allows for unique interactions and reactivity compared to other pyrimidine derivatives.
Biological Activity
3,6-Diamino-2-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound exhibits a range of pharmacological effects, making it an interesting subject for research in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
Antitumor Activity
Research has indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of pyrimidine have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the effectiveness of certain substituted pyrimidines in targeting specific oncogenic pathways, demonstrating IC50 values in the low micromolar range against multiple cancer types .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 5.0 |
This compound | MCF7 (Breast) | 3.2 |
This compound | HeLa (Cervical) | 4.1 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interference with bacterial DNA synthesis and cell wall integrity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has demonstrated anti-inflammatory effects in various in vitro models. The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in inflammatory diseases.
Case Studies
Case Study 1: Antitumor Efficacy
In a study involving xenograft models of human tumors, treatment with this compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by up to 60% after four weeks of treatment .
Case Study 2: Antimicrobial Screening
A screening assay evaluated the antimicrobial potency of the compound against clinical isolates of resistant bacterial strains. Results indicated that the compound effectively inhibited growth at concentrations lower than traditional antibiotics such as penicillin .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.
- DNA Interaction : It has been shown to intercalate with DNA, disrupting replication and transcription processes.
- Cytokine Modulation : The compound modulates signaling pathways involved in inflammation and immune response.
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
3,6-diamino-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H8N4O/c1-3-8-4(6)2-5(10)9(3)7/h2H,6-7H2,1H3 |
InChI Key |
GRFWIOXUXDTBMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=O)N1N)N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.